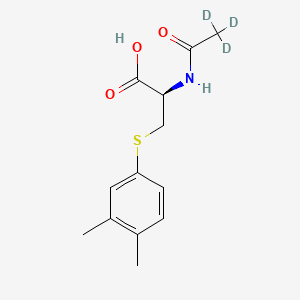

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is a synthetic compound used primarily in research settings. It is a derivative of L-cysteine, an amino acid, and features a 3,4-dimethylbenzene group attached to the sulfur atom. This compound is often utilized in proteomics research and other biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or methanol and may require specific temperature controls, such as maintaining the reaction mixture at -20°C .

Industrial Production Methods

While specific industrial production methods for N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.

Reduction: The compound can be reduced to yield thiols.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Employed in studies involving protein structure and function.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine

- N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine

- N-Acetyl-S-(3,4-dimethylbenzyl)-L-cysteine

Uniqueness

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is unique due to its specific isotopic labeling with deuterium (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This isotopic labeling allows for precise quantification and tracking of the compound in complex biological systems .

Biologische Aktivität

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is a chemically modified derivative of L-cysteine, notable for its incorporation of deuterium, which enhances its stability and potential biological activity. This compound has garnered attention in various fields, including analytical chemistry, biology, and medicine, due to its unique structural features and functional properties.

- Molecular Formula : C₈H₉D₃N₂O₃S

- Molecular Weight : Approximately 270.36 g/mol

- Appearance : Pale beige solid

- Solubility : Slightly soluble in ethanol and methanol

- Melting Point : 138°C to 140°C

The compound's reactivity is influenced by its functional groups; the acetyl group can undergo hydrolysis, while the thiol group (-SH) can participate in redox reactions. The aromatic ring allows for electrophilic substitution reactions due to the stabilizing effect of the methyl groups.

This compound interacts with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways by binding to specific sites on proteins, influencing their activity and function. The incorporation of deuterium allows for advanced tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.

Antioxidant Properties

Research indicates that derivatives of cysteine exhibit antioxidant properties. This compound may similarly contribute to cellular protection against oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant systems.

Pharmacological Applications

The compound has been investigated for its potential therapeutic properties:

- Neuroprotective Effects : Studies suggest that cysteine derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

- Detoxification : Similar compounds are known to play roles in detoxifying harmful metabolites through conjugation reactions, which may be applicable to this compound as well .

Case Studies

- Metabolic Studies : A study utilizing deuterated compounds like this compound demonstrated enhanced tracking of metabolic pathways in vivo. This research highlighted the compound's utility in understanding drug metabolism and pharmacokinetics.

- Toxicological Assessments : Investigations into similar cysteine derivatives have revealed their potential nephrotoxic effects when exposed to certain environmental toxins. The role of N-acetylated cysteine derivatives in mitigating toxicity was emphasized in these studies .

Comparative Analysis Table

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N-Acetyl-L-cysteine | C₃H₇N₁O₂S | Simple acetylated form of L-cysteine |

| S-(3,4-Dimethylbenzyl)-L-cysteine | C₉H₁₃N₁OS | Contains a similar aromatic side chain |

| This compound | C₈H₉D₃N₂O₃S | Unique due to deuterated form enhancing stability |

Eigenschaften

IUPAC Name |

(2R)-3-(3,4-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJANJUVOQDAHZ-OGWVHELISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=CC(=C(C=C1)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.